Solenopsin

PI3K/Akt signaling kinase selectivity cancer pharmacology

Solenopsin is an ATP-competitive Akt-1 inhibitor (IC₅₀ 10 μM) with exceptional kinase selectivity (spares 27/28 kinases). It functions as a metabolically stable ceramide mimetic, resisting conversion to pro-inflammatory S1P. This unique profile enables dissecting Akt-1-specific signaling without pan-kinase confounds or studying barrier restoration without S1P-mediated artifacts. Ideal for mechanistic cancer models, inflammatory dermatoses, and antimicrobial SAR campaigns. We recommend procuring enantiopure (-)-solenopsin A for consistent kinase studies.

Molecular Formula C17H35N
Molecular Weight 253.5 g/mol
CAS No. 28720-60-7
Cat. No. B3419141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolenopsin
CAS28720-60-7
Molecular FormulaC17H35N
Molecular Weight253.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1CCCC(N1)C
InChIInChI=1S/C17H35N/c1-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(2)18-17/h16-18H,3-15H2,1-2H3/t16-,17-/m1/s1
InChIKeyAYJGABFBAYKWDX-IAGOWNOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Solenopsin (CAS 28720-60-7): A Lipophilic Piperidine Alkaloid from Fire Ant Venom with Multi-Target Pharmacological Potential


Solenopsin (C₁₇H₃₅N) is a lipophilic piperidine alkaloid that constitutes the primary toxic component of fire ant (Solenopsis invicta) venom [1]. The compound exists as a 2-methyl-6-alkylpiperidine with distinct cis (solenopsin) and trans (isosolenopsin) stereoisomers, each exhibiting differentiated biological activity profiles [2]. Solenopsin has been characterized as an ATP-competitive inhibitor of Akt (IC₅₀ = 10 μM) and functions as a structurally novel ceramide mimetic that resists metabolic conversion to pro-inflammatory sphingosine-1-phosphate (S1P) [3]. Beyond its canonical PI3K/Akt pathway inhibition, solenopsin demonstrates antibacterial, antifungal, anti-angiogenic, and barrier-restorative activities that distinguish it from conventional small-molecule kinase inhibitors and endogenous lipid mediators [4].

Why Solenopsin (CAS 28720-60-7) Cannot Be Functionally Replaced by Generic Ceramides or Standard Akt Inhibitors


Generic substitution of solenopsin with either commercial ceramide preparations or conventional Akt inhibitors (e.g., miransertib, MK-2206) fails on two critical grounds. First, solenopsin's ceramide-mimetic activity is metabolically distinct: native ceramides are enzymatically converted to sphingosine-1-phosphate (S1P), a pro-inflammatory and pro-angiogenic mediator that can paradoxically exacerbate the very pathologies being targeted [1]. Solenopsin and its engineered analogs biochemically recapitulate ceramide's barrier-restorative and Akt-inhibitory functions while remaining structurally resistant to S1P-generating metabolic pathways [2]. Second, solenopsin's selectivity profile differs fundamentally from clinical-stage Akt inhibitors: whereas agents like miransertib exhibit low nanomolar potency (Akt1 IC₅₀ = 2.7 nM) but broader kinome effects, solenopsin demonstrates a unique selectivity window—inhibiting Akt-1 at 10 μM while sparing 27 of 28 other protein kinases tested in vitro [3]. This distinct selectivity signature, combined with its stereoisomer-dependent antimicrobial activity, precludes simple functional interchange with any single in-class compound [4].

Quantitative Differentiation Evidence for Solenopsin (CAS 28720-60-7) Against Key Comparators


Akt-1 Inhibition Potency and Kinase Selectivity Profile of Solenopsin Versus Clinical-Stage Akt Inhibitors

Solenopsin inhibits Akt-1 with an IC₅₀ of 10 μM in an ATP-competitive manner, a potency level distinct from high-affinity clinical Akt inhibitors [1]. Crucially, in a kinase selectivity panel of 28 protein kinases, solenopsin at concentrations sufficient for Akt-1 inhibition failed to affect 27 of the 28 kinases tested, indicating a restricted target engagement profile within the kinome [2]. In contrast, clinical-stage allosteric Akt inhibitors such as miransertib (ARQ-092) exhibit substantially higher potency (Akt1 IC₅₀ = 2.7 nM) but also engage Akt2 and Akt3 with IC₅₀ values of 14 nM and 8.1 nM respectively, reflecting a broader isoform inhibition pattern [3]. This differential selectivity signature positions solenopsin as a mechanistically distinct probe for Akt-dependent signaling where complete pan-Akt blockade may be undesirable.

PI3K/Akt signaling kinase selectivity cancer pharmacology ATP-competitive inhibition

Ceramide-Mimetic Barrier Restoration with Metabolic Stability: Solenopsin Analogs Versus Native Ceramides in Psoriasis Models

Solenopsin analogs were engineered to mimic the biochemical activity of endogenous ceramides while eliminating their metabolic liability. Native ceramides are enzymatically converted to sphingosine-1-phosphate (S1P), a signaling lipid that promotes inflammation and angiogenesis, thereby potentially exacerbating psoriasis pathology [1]. Topical application of solenopsin derivatives in the KC-Tie2 transgenic mouse model of psoriasis produced measurable therapeutic effects: normalized cutaneous hyperplasia, decreased T cell infiltration, reduced interleukin-22 (IL-22) transcription, and reversed upregulation of calprotectin and Toll-like receptor 4 (TLR4) in inflamed skin [2]. Quantitative assessments in this model demonstrated that solenopsin-treated animals exhibited significantly reduced epidermal thickness and inflammatory cell infiltrate compared to vehicle-treated controls, though exact numerical fold-changes were not reported in the primary abstract [3]. Unlike ceramide-based topical formulations currently in dermatological use, solenopsin analogs cannot be metabolized to S1P, providing a mechanistic differentiation point for applications where S1P generation is contraindicated [4].

skin barrier function psoriasis ceramide metabolism sphingosine-1-phosphate

Stereoisomer-Specific Antibacterial Activity: Solenopsin A Versus Isosolenopsin A Against Clinical Bacterial Pathogens

The antibacterial activity of fire ant venom alkaloids is stereoisomer-dependent and organism-specific. In a systematic evaluation of nine synthetic solenopsin and isosolenopsin stereoisomers against six bacterial species, all alkaloids failed to inhibit Escherichia coli or Pseudomonas aeruginosa (Gram-negative), whereas all inhibited Streptococcus pneumoniae (Gram-positive) [1]. However, only four specific stereoisomers—including (±)-solenopsin A and (2R,6R)-solenopsin A—demonstrated activity against a broader panel comprising S. pneumoniae, Staphylococcus aureus, and Stenotrophomonas maltophilia [2]. Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determinations confirmed bactericidal activity for these four active isomers in time-kill kinetic studies conducted at 5× MIC [3]. In contrast, isosolenopsin stereoisomers (including (±)-isosolenopsin A, (2S,6R)-isosolenopsin A, and (2R,6S)-isosolenopsin A) exhibited a narrower antimicrobial spectrum, lacking activity against S. aureus and S. maltophilia [4]. This stereochemistry-dependent antibacterial profile is not replicated by generic ceramide preparations or standard small-molecule antibiotics.

antimicrobial resistance stereoisomer selectivity Gram-positive bacteria bactericidal activity

In Vivo Antifungal Efficacy Against Multidrug-Resistant Candida auris: Solenopsin Alkaloids Versus Standard-of-Care Antifungals

Solenopsin alkaloids demonstrate in vitro and in vivo activity against Candida auris, a WHO-designated priority fungal pathogen characterized by multidrug resistance to current antifungals [1]. Both natural and synthetic solenopsins inhibited the growth of C. auris strains from different clades, including fluconazole-resistant and amphotericin B-resistant clinical isolates [2]. Mechanistically, solenopsins compromised fungal membrane integrity as measured by propidium iodide uptake in planktonic cells and inhibited matrix deposition in biofilm conditions [3]. Importantly, combining solenopsin alkaloids with amphotericin B produced an additive antifungal effect, even against amphotericin B-resistant strains, suggesting a complementary mechanism of action to polyene antifungals [4]. In the Galleria mellonella invertebrate infection model, both extracted solenopsins and synthetic analogues conferred protective effects against C. auris infection, demonstrating in vivo translation of the in vitro antifungal activity [5]. Unlike conventional antifungal classes (azoles, echinocandins, polyenes), solenopsins act via membrane integrity disruption without documented cross-resistance to existing agents.

antifungal resistance Candida auris biofilm inhibition in vivo efficacy

High-Value Research and Procurement Scenarios for Solenopsin (CAS 28720-60-7)


Kinase Selectivity Profiling and PI3K/Akt Pathway Deconvolution Studies

Investigators requiring a moderately potent yet exceptionally selective Akt-1 inhibitor for mechanistic studies should consider solenopsin. The compound's IC₅₀ of 10 μM against Akt-1 and its inability to affect 27 of 28 other kinases in a selectivity panel make it a uniquely restricted tool for dissecting Akt-1-specific signaling contributions without confounding pan-kinase effects [1]. This profile is particularly valuable in cancer cell line experiments where complete Akt blockade by high-potency pan-Akt inhibitors may induce compensatory pathway activation or cytotoxicity that obscures Akt-1-specific phenotypes [2]. Procuring enantiopure (-)-solenopsin A is recommended for consistency in kinase studies, as stereochemistry may influence target engagement.

Dermatological Barrier Restoration Research in Psoriasis and Atopic Dermatitis Models

For researchers investigating skin barrier dysfunction in inflammatory dermatoses, solenopsin analogs offer a metabolically stable ceramide mimetic that cannot be converted to pro-inflammatory S1P [1]. The demonstrated efficacy of topical solenopsin derivatives in the KC-Tie2 psoriasis mouse model—including normalization of hyperplasia, reduction of T cell infiltrate, and suppression of IL-22 transcription—validates their utility as preclinical tool compounds for barrier restoration studies [2]. This application scenario is distinct from studies employing native ceramides, where S1P generation may confound interpretation of barrier-specific effects [3].

Antimicrobial Discovery Targeting Multidrug-Resistant Gram-Positive Bacteria and Fungal Pathogens

Solenopsin and its stereoisomers represent a structurally novel antimicrobial scaffold with activity against antibiotic-resistant pathogens. The stereoisomer-specific antibacterial spectrum—where (2R,6R)-solenopsin A inhibits S. pneumoniae, S. aureus, and S. maltophilia—provides a foundation for structure-activity relationship (SAR) studies in antimicrobial drug discovery [1]. Furthermore, the recently demonstrated in vitro and in vivo efficacy of solenopsin alkaloids against multidrug-resistant Candida auris, including fluconazole- and amphotericin B-resistant isolates, positions these compounds as priority leads for antifungal development targeting WHO-critical priority pathogens [2]. The membrane-active mechanism, additive effect with amphotericin B, and in vivo protection in the G. mellonella model collectively support further medicinal chemistry optimization [3].

Stereochemistry-Dependent Neuropharmacology and Ion Channel Studies

The differential neurophysiological activities of solenopsin and isosolenopsin stereoisomers provide a unique platform for investigating stereochemistry-dependent modulation of neuromuscular transmission and ion channels. Solenopsin A and isosolenopsin A have been shown to block neuromuscular transmission, while isosolenopsin C at low concentrations reduces mitochondrial respiration and uncouples oxidative phosphorylation via Na⁺/K⁺ ATPase inhibition [1]. In conscious rat models, intravenous solenopsin A (30 mg/kg) induced seizures, respiratory arrest, and mortality, whereas isosolenopsin A (3-15 mg/kg) produced similar cardiodepressant and neurologic effects [2]. These stereoisomer-dependent toxicological profiles are directly relevant to researchers studying venom-derived neurotoxins, insecticidal agent development, or ion channel pharmacology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Solenopsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.